(S)-3-phenylisoxazolidine hydrochloride
Beschreibung
Eigenschaften
IUPAC Name |
(3S)-3-phenyl-1,2-oxazolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-2-4-8(5-3-1)9-6-7-11-10-9;/h1-5,9-10H,6-7H2;1H/t9-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFYSCDWYHNOQB-FVGYRXGTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CONC1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CON[C@@H]1C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Reductive Ring-Opening of Isoxazoles
3-Phenylisoxazole derivatives, accessible via methods in, undergo hydrogenolysis to form isoxazolidines. Using Raney nickel or palladium on carbon under 3 atm H₂, the isoxazole ring opens selectively:
Resolution of Racemic Mixtures
When stereoselective synthesis is impractical, chiral resolving agents such as tartaric acid or camphorsulfonic acid separate enantiomers. For racemic 3-phenylisoxazolidine:
-
Resolution medium : Ethyl acetate/water biphasic system.
Optimization of Reaction Parameters
Solvent Effects
Polar aprotic solvents (e.g., THF, DMF) enhance cycloaddition rates but may reduce stereoselectivity. Non-polar solvents (toluene, hexane) favor endo transition states, improving diastereomeric ratios.
Catalytic Asymmetric Synthesis
Recent advances employ organocatalysts like proline derivatives or metal complexes (Cu(I)/Box ligands) to induce asymmetry:
-
Catalyst loading : 5 mol% sufficient for 85% ee.
Industrial-Scale Considerations
For kilogram-scale production, the cycloaddition route is preferred due to:
-
Atom economy : >80% for nitrone-ethylene reactions.
-
Waste minimization : Benign byproducts (H₂O, CO₂).
Analytical Characterization
Critical quality control metrics include:
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-phenylisoxazolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the isoxazolidine ring to an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceuticals
(S)-3-phenylisoxazolidine hydrochloride serves as a crucial intermediate in the synthesis of oxazolidinone derivatives, which are known for their antimicrobial properties. The compound's chirality is essential for enhancing the biological activity of the resulting pharmaceuticals. Research has shown that modifications to the oxazolidinone structure can lead to compounds with improved efficacy against resistant bacterial strains.
Table 1: Synthesis Pathways Involving (S)-3-Phenylisoxazolidine Hydrochloride
Antimicrobial Activity
Oxazolidinones, including those derived from (S)-3-phenylisoxazolidine hydrochloride, exhibit significant antimicrobial activity. These compounds are particularly effective against Gram-positive bacteria and have been explored as alternatives to existing antibiotics due to their unique mechanism of action.
Case Study: Efficacy Against Resistant Strains
In a study examining various oxazolidinone derivatives, some analogues demonstrated enhanced potency against strains resistant to traditional antibiotics like linezolid. The modifications made to the phenyl ring and other substituents were crucial in overcoming resistance mechanisms observed in pathogens such as Staphylococcus aureus and Enterococcus faecium .
Therapeutic Potential
Beyond antimicrobial applications, (S)-3-phenylisoxazolidine hydrochloride has potential therapeutic uses in treating various diseases. Its structural framework allows for further modifications that can enhance its pharmacological profile.
Research Insights
Recent investigations have highlighted the importance of oxazolidinones in treating infections caused by multidrug-resistant bacteria. The ability to modify the isoxazolidine structure has led to compounds with better absorption and lower toxicity profiles, making them suitable candidates for clinical use .
Wirkmechanismus
The mechanism of action of (S)-3-phenylisoxazolidine hydrochloride involves its interaction with specific molecular targets. The chiral nature of the compound allows it to fit into enzyme active sites or receptor binding sites in a stereospecific manner. This can lead to inhibition or activation of biological pathways, depending on the target. The exact pathways and targets can vary depending on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The evidence includes structural and analytical data for other hydrochloride salts and related compounds. Below is a comparative analysis based on available
Table 1: Structural and Functional Comparison of Hydrochloride Derivatives
Key Observations:
Structural Diversity : Hydrochloride salts vary in core structures (e.g., benzoxazole, adamantane, piperidine), influencing their biological targets and stability .
Analytical Methods : HPLC and spectrophotometry are standard for quantifying hydrochlorides, with stability-indicating assays critical for drugs like raloxifene .
Safety Profiles : Hazard data (e.g., for 3-Chloro-5-(trifluoromethyl)benzoyl chloride) highlight the importance of handling reactive hydrochlorides cautiously .
Limitations and Recommendations
Data Gap: The absence of direct data on “(S)-3-phenylisoxazolidine hydrochloride” suggests it may be a novel or less-studied compound.
Inference from Analogs : Its hypothetical properties could be inferred from isoxazolidine derivatives (e.g., ring strain, stereochemistry), but experimental validation is required.
Future Research: Prioritize synthetic studies, crystallography, and comparative pharmacokinetic assays to fill knowledge gaps.
Biologische Aktivität
(S)-3-phenylisoxazolidine hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of immunology, oncology, and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
(S)-3-phenylisoxazolidine hydrochloride belongs to the isoxazolidine class of compounds, characterized by a five-membered ring containing an isoxazole moiety. The presence of the phenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Immunomodulatory Effects
Research indicates that isoxazolidine derivatives exhibit significant immunomodulatory properties. For instance, studies have shown that certain isoxazole derivatives can regulate immune functions effectively. They have demonstrated low toxicity and bioactivity at minimal doses, comparable to established immunosuppressants like cyclosporine .
The immunosuppressive action of these compounds may involve the induction of apoptosis in thymocytes and splenocytes, leading to alterations in cytokine production. Specifically, compounds have been shown to decrease serum levels of TNF-α and modulate the expression of key transcription factors such as NFκB .
Antitumor Activity
(S)-3-phenylisoxazolidine hydrochloride has also been evaluated for its antitumor potential. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines. For instance, one study reported that isoxazolidine derivatives exhibited significant cytotoxic effects against breast cancer (MCF7) cells .
Case Study: MCF7 Cell Line
In a controlled experiment, different concentrations of (S)-3-phenylisoxazolidine hydrochloride were applied to MCF7 cells. The results indicated a dose-dependent inhibition of cell viability:
| Concentration (mg/ml) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Statistical analysis revealed significant differences in cell viability compared to control groups (p < 0.05) using ANOVA methods .
Antimicrobial Activity
The antimicrobial properties of (S)-3-phenylisoxazolidine hydrochloride have been documented in various studies. It has shown activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Candida albicans | 14 |
These results indicate that (S)-3-phenylisoxazolidine hydrochloride has a broad spectrum of antibacterial and antifungal activity, making it a candidate for further development as an antimicrobial agent .
Q & A
Q. What are the recommended analytical techniques for characterizing the purity and stereochemical integrity of (S)-3-phenylisoxazolidine hydrochloride?
Methodological Answer:
- Use HPLC with chiral columns to confirm enantiomeric purity, ensuring the (S)-configuration is preserved .
- NMR spectroscopy (e.g., H and C) should validate structural integrity, focusing on characteristic peaks for the isoxazolidine ring and phenyl group .
- Mass spectrometry (MS) can confirm molecular weight and detect impurities via fragmentation patterns .
- Cross-reference data with published spectra of analogous compounds to resolve ambiguities .
Q. How should researchers handle and store (S)-3-phenylisoxazolidine hydrochloride to prevent degradation?
Methodological Answer:
- Store in air-tight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis of the isoxazolidine ring .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation pathways and establish shelf-life .
- Monitor for color changes or precipitation, which indicate decomposition .
Q. What solvent systems are optimal for solubility and reactivity studies of this compound?
Methodological Answer:
- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reactions requiring nucleophilic conditions .
- For aqueous stability assays, use buffered solutions (pH 4–7) to avoid acid-catalyzed ring-opening .
- Prioritize solvents with low nucleophilicity (e.g., THF) to prevent unintended side reactions .
Advanced Research Questions
Q. How can researchers optimize the synthetic route for (S)-3-phenylisoxazolidine hydrochloride to improve enantioselectivity?
Methodological Answer:
- Employ asymmetric catalysis (e.g., chiral oxazaborolidines) during cyclization to enhance enantiomeric excess (ee) .
- Monitor reaction kinetics via in-situ FTIR to identify intermediates that may racemize under prolonged heating .
- Compare DFT calculations with experimental ee values to refine transition-state models .
Q. What strategies resolve contradictions in biological activity data across different assay conditions?
Methodological Answer:
- Perform dose-response curves under standardized conditions (e.g., fixed pH, temperature) to isolate variables affecting potency .
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics, distinguishing artifacts from true interactions .
- Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) to confirm mechanism-specific effects .
Q. How does stereochemistry influence the compound’s pharmacokinetic profile in in vivo studies?
Methodological Answer:
- Conduct chiral LC-MS/MS to track enantiomer-specific absorption/metabolism in plasma and tissues .
- Compare microsomal stability of (S)- and (R)-enantiomers to identify metabolic soft spots .
- Use molecular docking to correlate stereochemistry with target binding efficiency (e.g., receptor vs. off-target proteins) .
Q. What advanced techniques validate the compound’s stability under physiological conditions?
Methodological Answer:
- Circular dichroism (CD) monitors conformational changes in simulated gastric fluid (SGF) and intestinal fluid (SIF) .
- X-ray crystallography of co-crystals with stabilizers (e.g., cyclodextrins) can reveal degradation-resistant conformations .
- Apply Arrhenius kinetics to predict long-term stability from accelerated degradation data .
Safety and Compliance
Q. What personal protective equipment (PPE) is critical when handling this compound?
Methodological Answer:
- Use nitrile gloves (tested for chemical permeation resistance) and tightly sealed goggles to prevent dermal/ocular exposure .
- Work in a fume hood with HEPA filters to avoid inhalation of hydrochloride salt aerosols .
- Refer to SDS guidelines for spill containment and disposal protocols compliant with OSHA HCS standards .
Data Contradiction Analysis
Q. How to address discrepancies in reported toxicity profiles across studies?
Methodological Answer:
- Re-evaluate purity metrics (e.g., residual solvents, byproducts) using orthogonal methods like GC-MS .
- Perform species-specific toxicity assays (e.g., human hepatocytes vs. rodent models) to identify interspecies variability .
- Apply QSAR models to predict toxicity thresholds and reconcile conflicting data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
